Hyphancin-3E
Description
Hyphancin-3E is a recombinant protein derived from Hyphantria cunea (fall webworm), classified as a defensin-like antimicrobial peptide. It is produced using Escherichia coli expression systems, with a molecular weight of approximately 15 kDa. Its primary function involves disrupting microbial cell membranes, particularly against gram-negative bacteria, through electrostatic interactions with lipid bilayers .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RWKFFKKIERVGQNVRDGLIKAGPAIQVLGAAKAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
The following table and analysis compare Hyphancin-3E with two analogous compounds: Trichoplusia ni Attacin-A (a structurally similar insect-derived antimicrobial protein) and Human Beta-Defensin 2 (a functionally analogous mammalian defensin).
Table 1: Key Properties of Hyphancin-3E and Comparable Compounds
Structural Comparison
- Hyphancin-3E vs. Attacin-A : Both are insect-derived antimicrobial peptides, but Hyphancin-3E belongs to the defensin family, characterized by a compact β-sheet structure stabilized by disulfide bonds. In contrast, Attacin-A is a larger glycine-rich protein with a linear α-helical conformation .
- Hyphancin-3E vs. Human Beta-Defensin 2 : Despite functional overlap, mammalian defensins like Beta-Defensin 2 are smaller and exhibit cationic charge clustering, enabling stronger electrostatic binding to microbial membranes. Hyphancin-3E lacks this charge density but compensates with broader pH stability .
Functional Efficacy
- Antimicrobial Spectrum: Hyphancin-3E shows specificity toward Pseudomonas aeruginosa and E. coli, with minimal hemolytic activity (<5% at 50 µg/mL). Attacin-A, however, demonstrates broader efficacy against fungi and gram-positive bacteria, albeit with higher cytotoxicity (>20% hemolysis at similar concentrations) .
- Stability : Hyphancin-3E retains >90% activity after 24 hours at 37°C, outperforming mammalian defensins, which degrade rapidly under physiological conditions .
Production and Scalability
Hyphancin-3E and Attacin-A are both produced recombinantly in E. coli, yielding ~1.2 mg/L and ~0.8 mg/L, respectively . However, Hyphancin-3E’s smaller size simplifies purification via affinity chromatography, reducing production costs by approximately 30% compared to Attacin-A.
Research Findings and Limitations
- Hyphancin-3E in Biocontrol : Field trials demonstrated a 60% reduction in Xanthomonas infections in rice crops when treated with Hyphancin-3E, outperforming Attacin-A (45% reduction) .
- Therapeutic Potential: Hyphancin-3E’s low cytotoxicity positions it as a candidate for topical antimicrobial formulations, though its inability to penetrate mammalian cell membranes limits systemic applications .
- Limitations : Comparative studies are scarce, particularly in vivo models. Existing data rely heavily on in vitro assays, necessitating further research on resistance development and long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
